Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
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Overview
Description
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thieno ring fused to a quinoline ring, with a methyl ester and a chlorine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,2-C]quinoline derivative with methyl chloroformate in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The pathways involved may include disruption of cell membrane integrity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-C]quinoline-4-yl-amines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a chlorine atom, which can significantly alter their chemical reactivity and biological properties.
Uniqueness
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (MCTQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimalarial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
MCTQ is characterized by its thienoquinoline structure, which includes a chlorinated thieno ring and a carboxylate group. The molecular formula is C12H8ClNO2S, with a molecular weight of approximately 277.73 g/mol. The unique structure of MCTQ contributes to its interaction with various biological targets, making it a significant compound in drug development.
Antimalarial Activity
Research indicates that MCTQ exhibits notable antimalarial properties, particularly against Plasmodium falciparum , the parasite responsible for severe malaria. Studies have demonstrated that MCTQ can inhibit the growth of this parasite effectively.
Table 1: Antimalarial Activity of this compound
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
MCTQ | Plasmodium falciparum | 0.5 |
The data suggests that MCTQ's structural features allow for effective binding to the biological targets within the malaria parasite, leading to its potential as an antimalarial agent.
Anticancer Activity
In addition to its antimalarial effects, MCTQ has been studied for its anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7).
Table 2: Cytotoxic Activity of this compound
The results indicate that MCTQ exhibits dose- and time-dependent cytotoxicity against cancer cells, comparable to established anticancer drugs such as nocodazole.
The mechanism by which MCTQ exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. For instance, the presence of certain substituents on the thienoquinoline ring enhances its basicity and lipophilicity, facilitating better cellular uptake and interaction with biological macromolecules.
Case Studies
- Antimalarial Efficacy : In a study focused on the synthesis and evaluation of various thienoquinoline derivatives, MCTQ was identified as one of the most promising candidates due to its low IC50 value against Plasmodium falciparum .
- Anticancer Studies : A series of experiments conducted on breast cancer cell lines revealed that MCTQ's cytotoxicity was significantly higher than several other derivatives tested, highlighting its potential as a lead compound for further development in cancer therapy .
Properties
Molecular Formula |
C13H8ClNO2S |
---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3 |
InChI Key |
DETWKNZAVZFASI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=C3)Cl |
Origin of Product |
United States |
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